(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Description

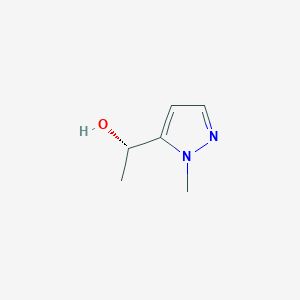

(1S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a 1-methylpyrazole substituent at the β-position of the ethanol backbone. Its molecular formula is C₇H₁₂N₂O (molecular weight: 140.18 g/mol). The stereocenter at the C1 position (S-configuration) confers chirality, which is critical for applications in asymmetric synthesis or bioactive molecule design. Though direct data on its synthesis or applications are absent in the provided evidence, analogs suggest utility in pharmaceuticals, agrochemicals, or as ligands in coordination chemistry .

Properties

IUPAC Name |

(1S)-1-(2-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIGDGUZDCESQB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide or a similar methylating agent.

Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Introduction of the ethan-1-ol moiety: This can be done through a Grignard reaction or other suitable methods to introduce the ethan-1-ol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the ethan-1-ol moiety.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Modified pyrazole derivatives.

Substitution products: Functionalized pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique structural features. Notable areas of research include:

- Anticancer Activity : Studies have shown that derivatives of pyrazole, including (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against MDA-MB-231 breast cancer cells, indicating substantial anticancer potential.

- Antimicrobial Properties : The compound has demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains, suggesting broad-spectrum antimicrobial potential.

Agricultural Chemistry

In agriculture, this compound is explored as a potential agrochemical. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific pathways in pests without harming beneficial organisms.

Material Science

The compound's unique chemical structure allows it to serve as a building block in the synthesis of novel materials. Its hydroxyl group can participate in hydrogen bonding, enhancing the properties of polymers and other materials used in coatings and adhesives.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations above 20 µM.

Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative to conventional antibiotics, particularly in treating resistant strains.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Application Area |

|---|---|---|---|

| 2-Methylpyrazole | 2-Methylpyrazole | Moderate anticancer | Medicinal Chemistry |

| Pyrazole Derivative A | Pyrazole A | High antimicrobial | Agricultural Chemistry |

| Pyrazole Derivative B | Pyrazole B | Low cytotoxicity | Material Science |

Mechanism of Action

The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:

Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathway involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol but differ in substituents, stereochemistry, or functional groups:

Physicochemical Properties (Inferred)

- Solubility: The target compound’s secondary alcohol likely reduces water solubility compared to primary alcohols (e.g., (1-Methyl-1H-pyrazol-5-yl)methanol ). The amino group in 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol enhances hydrophilicity.

- Boiling Point : Secondary alcohols generally exhibit higher boiling points than primary alcohols due to stronger intermolecular interactions (e.g., hydrogen bonding).

- Chirality: The S-configuration in the target compound distinguishes it from non-chiral analogs (e.g., (1-Methyl-1H-pyrazol-5-yl)methanol), impacting enantioselective reactions or biological activity .

Research Findings and Limitations

- Synthetic Routes : describes acetyl chloride-mediated reactions for pyrazole derivatives, which may parallel the target’s synthesis. However, stereoselective methods for the S-configuration remain unaddressed.

- Data Gaps: Limited experimental data (e.g., melting points, spectral profiles) for the target compound necessitate reliance on analog extrapolation.

Biological Activity

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, also known as 1-(1-methyl-1H-pyrazol-5-yl)ethanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its therapeutic implications.

The compound has the following chemical attributes:

- Molecular Formula: C₆H₁₀N₂O

- Molar Mass: 126.16 g/mol

- Density: 1.13 g/cm³ (predicted)

- Boiling Point: 236.5 °C (predicted)

- pKa: 14.42 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-2H-pyrazole with ethylene oxide under basic conditions. The process can be summarized as follows:

In industrial settings, continuous flow reactors are used to enhance the yield and purity of the product by maintaining optimal reaction conditions .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Lung Cancer | A549 | 65 |

| Breast Cancer | MDA-MB-231 | 70 |

| Liver Cancer | HepG2 | 54.25 |

| Cervical Cancer | HeLa | 38.44 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Antibacterial and Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential antibacterial and anti-inflammatory activities. Studies indicate that pyrazole derivatives can inhibit bacterial growth and modulate inflammatory responses in vitro .

Case Studies

Several case studies have explored the efficacy of pyrazole-based compounds in clinical settings:

Case Study 1: Anticancer Activity in Vivo

A study involving mice with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, with optimal results observed at a dose of 50 mg/kg body weight .

Case Study 2: Safety Profile Assessment

A toxicity study assessed the safety profile of this compound in normal fibroblast cells. The compound exhibited minimal cytotoxicity, maintaining over 80% cell viability at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Basic Questions

Q. What are the established synthetic methods for (1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol?

- Answer : Two primary approaches are used:

- Chiral Grignard Addition : Reacting 1-methyl-1H-pyrazole-5-carbaldehyde with a chiral Grignard reagent (e.g., methylmagnesium bromide with a chiral ligand) to introduce the ethanol group stereoselectively. Purification via column chromatography ensures product integrity .

- Asymmetric Reduction : Reducing 1-(1-methyl-1H-pyrazol-5-yl)ethanone using chiral catalysts like Ru-BINAP complexes under hydrogenation conditions. This method achieves high enantiomeric excess (ee >95%) when optimized for solvent (e.g., THF) and temperature (e.g., 50°C) .

Q. How is the enantiomeric purity of this compound determined?

- Answer : Key techniques include:

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers. Calibration with racemic and enantiopure standards ensures accuracy .

- Polarimetry : Measuring optical rotation and comparing to literature values.

- NMR with Chiral Solvating Agents : Adding agents like Eu(hfc)₃ to induce diastereomeric splitting in spectra .

Q. What analytical techniques confirm the structural integrity of this compound?

- Answer : A multi-technique approach is critical:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm) and stereochemistry .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and pyrazole ring (1600–1500 cm⁻¹) presence.

- X-ray Crystallography : Resolves absolute configuration and crystal packing .

Advanced Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Answer : Discrepancies often stem from solvent effects or impurities. Strategies include:

- Standardized Conditions : Re-measuring shifts in deuterated solvents (e.g., DMSO-d6 or CDCl₃) at controlled temperatures.

- Computational Validation : Comparing experimental shifts to density functional theory (DFT) predictions for accuracy .

- 2D NMR : COSY and HSQC experiments clarify coupling patterns and reduce ambiguity .

Q. What strategies evaluate the stereochemical influence on biological activity?

- Answer : Systematic comparison of (1S) and (1R) enantiomers via:

- In Vitro Assays : Enzyme inhibition (e.g., COX-2) or receptor binding studies to quantify activity differences .

- Molecular Docking : Simulating interactions with target proteins (e.g., kinases) to rationalize stereochemical preferences .

- Pharmacokinetic Profiling : Assessing metabolic stability and tissue distribution in animal models .

Q. What challenges arise in scaling asymmetric synthesis, and how are they addressed?

- Answer : Key challenges include maintaining enantioselectivity and cost-efficiency. Solutions involve:

- Catalyst Optimization : Reducing loading (e.g., 0.1–0.5 mol%) or switching to heterogeneous catalysts (e.g., immobilized Ru complexes) .

- Continuous Flow Reactors : Enhancing mixing and heat transfer to improve yield and ee at scale .

- Process Analytical Technology (PAT) : Real-time monitoring via inline HPLC ensures quality control .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.